2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole
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Overview
Description
2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This particular compound is characterized by the presence of a phenylethyl group attached to a sulfur atom, which is further connected to the benzodiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole typically involves the reaction of 2-mercaptobenzimidazole with 1-phenylethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzodiazole ring or the phenylethyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzodiazole ring or the phenylethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified benzodiazole derivatives.
Substitution: Various substituted benzodiazole derivatives depending on the reagents used.
Scientific Research Applications
2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole involves its interaction with molecular targets in biological systems. It can bind to specific proteins or enzymes, modulating their activity. For example, it has been studied as an inhibitor of the androgen receptor, which plays a role in the development of prostate cancer . The compound’s ability to interact with these targets is due to its unique chemical structure, which allows it to fit into binding sites and exert its effects.
Comparison with Similar Compounds
2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole can be compared with other benzodiazole derivatives:
2-[(2-phenylethyl)sulfanyl]-1H-benzimidazole: Similar structure but with a benzimidazole core instead of a benzodiazole core.
2-[(1-hydroxy-2-oxo-2-phenylethyl)sulfanyl]acetic acid: Contains a carboxylic acid group and a different substitution pattern.
4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole: Similar structure with an additional methyl group on the benzodiazole ring.
These compounds share some chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-(1-phenylethylsulfanyl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-11(12-7-3-2-4-8-12)18-15-16-13-9-5-6-10-14(13)17-15/h2-11H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZYMJHZEACSTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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